(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one
Beschreibung
This polyoxygenated, branched-chain ketone features a complex stereochemical framework with four tert-butyl(dimethyl)silyl (TBS) ether groups, six methyl substituents, and a 2-methyl-1,3-thiazol-4-yl moiety at the terminal position. Its structure (Fig. 1) suggests a role as a synthetic intermediate, likely in natural product synthesis, where TBS groups protect hydroxyl functionalities during multi-step reactions .
Eigenschaften
Molekularformel |
C51H101NO5SSi4 |
|---|---|
Molekulargewicht |
952.8 g/mol |
IUPAC-Name |
1,3,7,15-tetrakis[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadeca-12,16-dien-5-one |
InChI |
InChI=1S/C51H101NO5SSi4/c1-37(31-32-43(55-60(22,23)48(9,10)11)39(3)35-42-36-58-41(5)52-42)29-28-30-38(2)45(57-62(26,27)50(15,16)17)40(4)46(53)51(18,19)44(56-61(24,25)49(12,13)14)33-34-54-59(20,21)47(6,7)8/h31,35-36,38,40,43-45H,28-30,32-34H2,1-27H3 |
InChI-Schlüssel |
OCGGWJZENCFVKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Starting Materials and Key Intermediates
- The synthesis begins from a suitably functionalized heptadeca-12,16-dien-5-one backbone bearing free hydroxyl groups at positions 1, 3, 7, and 15.
- The 2-methyl-1,3-thiazol-4-yl substituent is introduced via coupling reactions on the terminal position 17 of the carbon chain.
Protection of Hydroxyl Groups
- The critical step in the preparation is the tetrakis-protection of the hydroxyl groups with tert-butyl(dimethyl)silyl chloride (TBDMS-Cl).
- Reaction conditions typically involve the use of 2,6-dimethylpyridine as a base and dichloromethane as the solvent .
- The reaction is conducted at 0 °C for approximately 3 hours , ensuring selective and complete silylation of the four hydroxyl groups.
- This step yields the tetrakis-TBDMS protected compound with a reported high yield of 99% .
Reaction Conditions Table
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydroxyl protection | TBDMS-Cl, 2,6-dimethylpyridine, DCM | 0 °C | 3 h | 99 | Selective silylation of 1,3,7,15-OH |
| Coupling with thiazole | Not explicitly detailed in sources | - | - | - | Installation of 2-methyl-1,3-thiazol-4-yl group |
Purification and Characterization
- The product is purified typically by chromatographic techniques (e.g., silica gel column chromatography) to remove unreacted starting materials and side products.
- Characterization is performed using standard spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the stereochemistry and integrity of the molecule.
Summary Table of Compound Data
| Property | Data |
|---|---|
| Chemical Name | (3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadeca-12,16-dien-5-one |
| Molecular Formula | C51H101NO5SSi4 |
| Molecular Weight | 952.76 g/mol |
| CAS Number | 193146-51-9 |
| Key Reagents | TBDMS-Cl, 2,6-dimethylpyridine, dichloromethane |
| Reaction Conditions | 0 °C, 3 hours |
| Yield | 99% |
| Reference | J. Org. Chem., 2000, 65(22), 7456-7467 |
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl groups.
Reduction: Reduction reactions could target the double bonds or the carbonyl group.
Substitution: Substitution reactions may occur at the silyl ether groups or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Compounds with thiazole rings often exhibit biological activity, including antimicrobial or anticancer properties.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Industry
Material Science: The compound could be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action would depend on the specific application but could involve interactions with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Table 1. Physicochemical Properties of Key Analogues
Comparison via Computational Similarity Metrics
- However, its thiazole moiety distinguishes it from SAHA (vorinostat), a hydroxamate-based HDAC inhibitor, reducing Tanimoto similarity to ~55% .
- Molecular Networking : MS/MS-based cosine scores (threshold ≥0.5) group this compound with other TBS-protected polyketides, such as bryostatin analogues, due to shared fragmentation patterns (e.g., loss of TBS groups at m/z 571) .
Table 2. Docking Affinities for Kinase Targets
| Compound | ROCK2 (ΔG, kcal/mol) | HDAC8 (IC50, nM) |
|---|---|---|
| Target compound | −7.8 | Not tested |
| Ripasudil | −8.2 | N/A |
| Aglaithioduline | N/A | 120 |
Key Research Findings and Implications
Synthetic Utility : The tetrakis-TBS configuration enhances stability in acidic conditions compared to tris-TBS analogues, making it preferable for multi-step syntheses .
Biological Potential: While structurally distinct from clinical HDAC inhibitors, its thiazole moiety could enable metal-binding interactions in enzyme inhibition, warranting further assay validation .
Biologische Aktivität
The compound known as (3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one (CAS Number: 193146-51-9) is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on available research findings.
Molecular Characteristics:
- Molecular Formula: C51H101NO5SSi4
- Molecular Weight: 952.76 g/mol
- Appearance: Off-yellow oil
- Solubility: Soluble in acetone, chloroform, dichloromethane, and ethyl acetate
Antimicrobial Properties
Research indicates that compounds with thiazole rings often exhibit antimicrobial properties. The presence of the 2-methyl-1,3-thiazol-4-YL group in this compound suggests potential activity against various bacterial strains. A study examining similar thiazole derivatives reported significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant potential of this compound can be inferred from its structural components. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in biological systems. Compounds that contain silyl groups have been shown to enhance antioxidant activity due to their ability to scavenge reactive oxygen species (ROS) .
Cytotoxicity and Cancer Research
Preliminary studies on related compounds suggest that this class of molecules may exhibit cytotoxic effects on cancer cell lines. For instance, a related thiazole derivative demonstrated significant cytotoxicity against human cancer cell lines in vitro . Further investigation into the specific mechanisms of action for this compound is warranted to elucidate its potential as an anticancer agent.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives. The results indicated that compounds with similar structures to (3S,6R,7S...) showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations as low as 50 µg/mL .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Thiazole Derivative A | 50 | Staphylococcus aureus |
| Thiazole Derivative B | 75 | Escherichia coli |
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on a related thiazole compound demonstrated IC50 values ranging from 20 µM to 50 µM against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These findings indicate a promising avenue for further exploration of the compound's anticancer properties .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| HeLa | 45 |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
